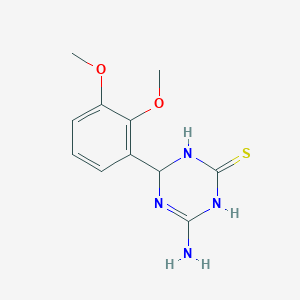

4-Amino-6-(2,3-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

4-Amino-6-(2,3-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine derivative characterized by a central 1,3,5-triazine core substituted with a thiol group at position 2, an amino group at position 4, and a 2,3-dimethoxyphenyl group at position 5. The 2,3-dimethoxyphenyl substituent introduces steric hindrance and electron-donating properties via methoxy groups, which may influence reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

4-amino-2-(2,3-dimethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-16-7-5-3-4-6(8(7)17-2)9-13-10(12)15-11(18)14-9/h3-5,9H,1-2H3,(H4,12,13,14,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMJUYOKEWKNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2NC(=S)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2,3-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing an amino group and a thiol group with a dimethoxyphenyl-substituted reagent. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Oxidation of the Thiol Group

The thiol group undergoes oxidation to form a disulfide bond under mild oxidative conditions. This reaction is critical for dimerization or polymer formation.

Example Reaction:

Key Observations:

-

Analogous triazine-thiols (e.g., 4-amino-6-methyl-1,3,5-triazine-2-thiol) form disulfide bonds via air oxidation or metal-catalyzed pathways .

-

Reaction conditions: Ambient temperature, aqueous or alcoholic media .

Alkylation and Arylation Reactions

The thiol group acts as a nucleophile, reacting with alkyl/aryl halides to form thioethers. This is a common method for functionalizing triazine-thiols.

Example Reaction:

Experimental Data:

| Alkylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 4h | S-Methyl derivative | 85% | |

| Benzyl chloride | Et₃N, THF, reflux, 6h | S-Benzyl derivative | 78% |

Ullmann Coupling for Arylthio Derivatives

Bromination at the 5-position of the triazine ring enables Ullmann coupling with arylthiols, forming biarylthio derivatives. This method is efficient under microwave irradiation.

Reaction Scheme:

-

Bromination:

-

Ullmann Coupling:

Optimized Conditions:

| Step | Catalyst | Temp (°C) | Time (min) | Yield |

|---|---|---|---|---|

| Bromination | - | 150 | 30 | 80% |

| Ullmann Coupling | Cu₂O | 180 | 30 | 68% |

Condensation with Carbonyl Compounds

The amino group participates in condensation reactions with aldehydes or ketones, forming Schiff bases. This is useful for generating hybrid pharmacophores.

Example Reaction:

Conditions:

Cyclocondensation with Bifunctional Reagents

The compound reacts with α-aminocarbonyls (e.g., amino acid esters) to form bicyclic triazinone derivatives, enhancing structural complexity.

Example from Analogous Systems:

Key Data:

Nucleophilic Aromatic Substitution

Scientific Research Applications

4-Amino-6-(2,3-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2,3-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with target proteins, potentially inhibiting their function. Additionally, the triazine ring structure may interact with nucleic acids or enzymes, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Electronic Effects

The electronic nature of substituents significantly impacts the triazine core’s stability and reactivity:

- Molecular weight: 236.3 g/mol. 4-Amino-6-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (): A methyl group (weakly electron-donating) at the para position reduces steric hindrance compared to ortho-dimethoxy substituents. Purity: 95% .

- Molecular weight: 251.27 g/mol . 4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol (): Chlorine’s inductive electron-withdrawing effect may alter reaction kinetics. Molecular weight: 240.71 g/mol .

Steric and Aromatic Substituent Effects

- Bulkier aromatic groups: 4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol (): The naphthyl group increases molecular weight (256.33 g/mol) and steric bulk, likely reducing solubility in polar solvents . 4-Amino-6-(5-methylfuran-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (): The furan ring introduces a planar heterocycle with lower steric demand. Molecular weight: 210.26 g/mol .

- 4-Amino-6-(2-methyl-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (): The indole substituent adds hydrogen-bonding capability and bulk. Molecular formula: C12H13N5S .

Molecular Weight and Solubility Trends

Biological Activity

4-Amino-6-(2,3-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a compound belonging to the class of triazine derivatives, which have garnered attention for their diverse biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its antifungal, antibacterial, and anticancer properties.

The molecular formula for 4-Amino-6-(2,3-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is C₁₁H₁₄N₄O₂S. The compound features a triazine ring substituted with an amino group and a dimethoxyphenyl moiety. Such structural characteristics are crucial for its biological activity.

Antibacterial Activity

The antibacterial properties of triazine compounds have also been explored. However, it has been noted that many derivatives do not exhibit significant antibacterial activity. For instance, in a comparative study of various triazine derivatives against bacterial strains, certain compounds showed notable antifungal effects but lacked antibacterial efficacy . This trend may apply to 4-Amino-6-(2,3-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol as well.

Anticancer Activity

Triazine derivatives have been investigated for their anticancer potential. A series of novel bis(triazine) compounds were evaluated for their activity against Trypanosoma rhodesiense, revealing promising results and indicating that modifications in the triazine structure can lead to enhanced biological activity . Although direct studies on the anticancer effects of 4-Amino-6-(2,3-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol are scarce, the presence of the triazine scaffold in other compounds correlates with significant cytotoxicity against various cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives often correlates with their structural features. Key factors influencing their activity include:

- Substituents on the Triazine Ring: The presence of electron-donating groups (like methoxy) can enhance activity.

- Amino Group Positioning: The position and nature of amino substitutions can affect binding affinity to biological targets.

A detailed SAR analysis can help in predicting the potential biological activity of 4-Amino-6-(2,3-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol based on its structural characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-amino-6-(2,3-dimethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted hydrazides or thiourea derivatives. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) at elevated temperatures (18–24 hours) followed by crystallization yields triazine-thiol derivatives. Adjusting stoichiometry, solvent polarity, and reaction time can improve yields (e.g., 65% yield achieved via DMSO-mediated reflux) . Purification via water-ethanol recrystallization is recommended to remove unreacted precursors.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the aromatic substitution pattern and thiol group presence. Infrared (IR) spectroscopy identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use HPLC or TLC to monitor degradation products. For hygroscopic or oxidation-prone samples, store under inert gas (N₂/Ar) at –20°C. Stability data should align with safety guidelines for handling sulfur-containing compounds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the compound’s biological activity?

- Methodological Answer : Systematic SAR studies require synthesizing analogues with substituent changes (e.g., methoxy → ethoxy, halogenation). Test derivatives against target systems (e.g., microbial cultures for antimicrobial activity). Computational tools (e.g., molecular docking) can predict binding affinity to enzymes like dihydrofolate reductase. Compare results with triazine-thiol derivatives from prior studies (e.g., antimicrobial activity trends in ) .

Q. What experimental designs are suitable for optimizing reaction conditions (e.g., solvent, catalyst)?

- Methodological Answer : Use factorial design (e.g., 2³ full factorial) to evaluate variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can identify optimal conditions for yield and purity. For example, DMSO’s role in promoting cyclization () vs. ethanol’s utility in Schiff base formation () should be statistically validated .

Q. How can conflicting data on biological activity (e.g., variable IC₅₀ values) be resolved?

- Methodological Answer : Replicate experiments under standardized conditions (pH, cell lines, assay protocols). Validate compound purity via elemental analysis and chromatographic methods. Cross-reference with theoretical models (e.g., QSAR) to identify outliers. Contradictions may arise from differences in membrane permeability or metabolite interference, requiring mechanistic follow-ups (e.g., efflux pump inhibition assays) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition kinetics) with omics approaches (transcriptomics/proteomics) to identify target pathways. For redox-active thiols, evaluate ROS generation using fluorescent probes. Molecular dynamics simulations can model interactions with proposed targets (e.g., DNA topoisomerases) .

Q. How should researchers integrate this compound into a broader theoretical framework (e.g., drug design or materials science)?

- Methodological Answer : Align experiments with established theories (e.g., lock-and-key model for enzyme inhibition). For drug design, link structural features to pharmacokinetic properties (logP, bioavailability) using software like SwissADME. In materials science, correlate thiol reactivity with polymer crosslinking efficiency .

Key Considerations for Researchers

- Purity Validation : Always confirm compound identity via melting point, NMR, and HRMS before biological testing .

- Ethical Compliance : Adhere to institutional guidelines for handling reactive intermediates (e.g., thioureas, chlorinated byproducts) .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to accelerate hypothesis testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.